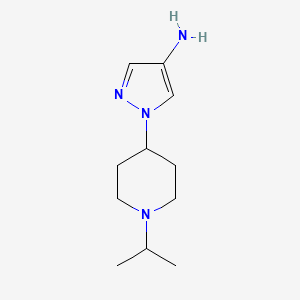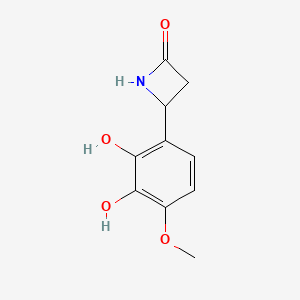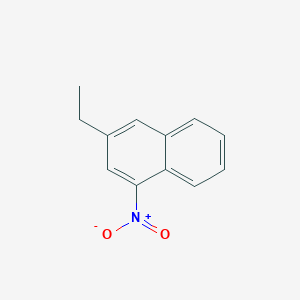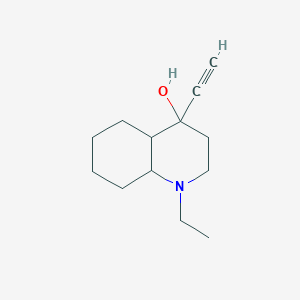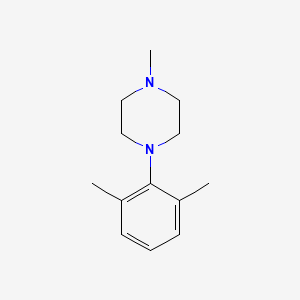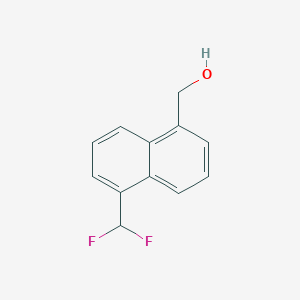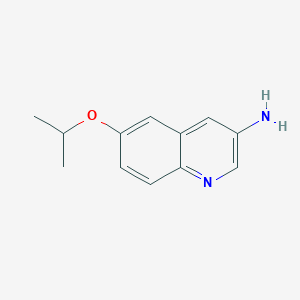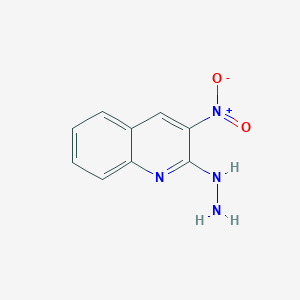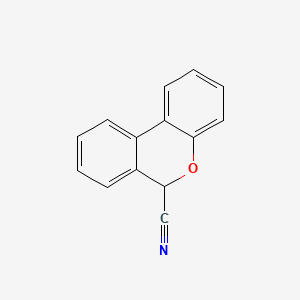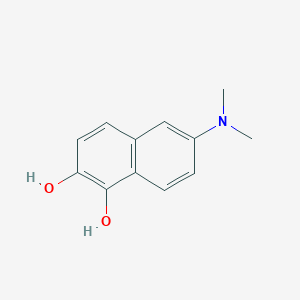
6-(Dimethylamino)naphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)naphthalene-1,2-diol is an organic compound that belongs to the class of peri-naphthalenes. These compounds are derivatives of naphthalene, characterized by substituents at the 1- and 8-positions, which are relatively close due to the rigidity of the naphthalene skeleton . This compound exhibits unique photophysical and chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)naphthalene-1,2-diol typically involves the nitration of naphthalene, followed by reduction and subsequent functional group transformations. One common method includes the nitration of naphthalene to produce 1,8-dinitronaphthalene, which is then hydrogenated to form the diamine. The diamine can also be synthesized by reacting the 1,8-diol with ammonia at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and hydrogenation processes, similar to those used in laboratory synthesis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-(Dimethylamino)naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to diamines.
Substitution: Formation of various substituted naphthalenes.
科学的研究の応用
6-(Dimethylamino)naphthalene-1,2-diol has several applications in scientific research:
作用機序
The mechanism of action of 6-(Dimethylamino)naphthalene-1,2-diol involves its interaction with molecular targets through its fluorescent properties. The compound acts as a donor and acceptor of electrons, making it suitable for use as a fluorescent chemosensor . The conjugated pi-system, modified with electron-donating and electron-withdrawing groups, enhances its photophysical properties.
類似化合物との比較
Similar Compounds
1,8-Bis(dimethylamino)naphthalene:
1,8-Bis(dimethylboryl)naphthalene:
1,8-Bis(diphenylphosphino)naphthalene: Used as a ligand precursor.
Uniqueness
6-(Dimethylamino)naphthalene-1,2-diol is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to act as both a donor and acceptor of electrons, combined with its strong fluorescence, makes it particularly valuable in fluorescence-based applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
6-(dimethylamino)naphthalene-1,2-diol |
InChI |
InChI=1S/C12H13NO2/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3-7,14-15H,1-2H3 |
InChIキー |
HOHKPEWOIFVYBX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
